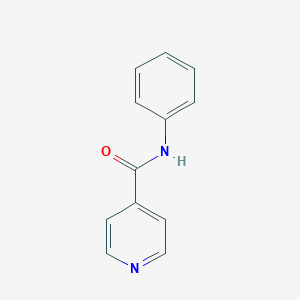

N-Phenylisonicotinamide

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 4266. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

N-phenylpyridine-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O/c15-12(10-6-8-13-9-7-10)14-11-4-2-1-3-5-11/h1-9H,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCTZHFATVFONMW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=CC=NC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90277800 |

Source

|

| Record name | N-Phenylisonicotinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90277800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3034-31-9 |

Source

|

| Record name | Isonicotinanilide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3034-31-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isonicotinanilide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003034319 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3034-31-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4266 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Phenylisonicotinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90277800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Pyridinecarboxamide, N-phenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.458 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide to the Synthesis of N-Phenylisonicotinamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of N-Phenylisonicotinamide, a significant scaffold in medicinal chemistry. The primary synthetic pathway involves the conversion of isonicotinic acid to isonicotinoyl chloride, followed by its reaction with aniline. This document details the underlying reaction mechanisms, provides structured experimental protocols, and presents key quantitative data. Visual diagrams of the synthesis pathway and reaction mechanism are included to facilitate a deeper understanding of the chemical transformations.

Introduction

This compound and its derivatives are a class of compounds that have garnered considerable interest in the field of drug discovery due to their diverse biological activities. The core structure, featuring a pyridine ring linked to a phenyl group via an amide bond, serves as a versatile pharmacophore. This guide focuses on the prevalent and efficient synthetic route to this compound, providing detailed insights for researchers engaged in its synthesis and derivatization.

Primary Synthesis Pathway

The most common and efficient laboratory-scale synthesis of this compound is a two-step process:

-

Formation of Isonicotinoyl Chloride Hydrochloride: Isonicotinic acid is converted to its more reactive acid chloride derivative using a chlorinating agent, typically thionyl chloride (SOCl₂).

-

Amide Bond Formation: The resulting isonicotinoyl chloride hydrochloride is then reacted with aniline to form the desired this compound.

This pathway is favored for its relatively high yields and the commercial availability of the starting materials.

Reaction Mechanisms

Formation of Isonicotinoyl Chloride

The conversion of isonicotinic acid to isonicotinoyl chloride proceeds via a nucleophilic acyl substitution mechanism.

Caption: Formation of Isonicotinoyl Chloride.

This compound Formation (Nucleophilic Acyl Substitution)

The reaction between isonicotinoyl chloride and aniline is a classic example of nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of aniline attacks the electrophilic carbonyl carbon of the isonicotinoyl chloride.

Caption: Amide bond formation mechanism.

Experimental Protocols

Synthesis of Isonicotinoyl Chloride Hydrochloride

This protocol is adapted from established procedures for the synthesis of acyl chlorides from carboxylic acids.

Materials:

-

Isonicotinic acid

-

Thionyl chloride (SOCl₂)

-

Dry diethyl ether

Procedure:

-

In a round-bottomed flask equipped with a condenser and a calcium chloride drying tube, place isonicotinic acid (1.0 mole).

-

While cooling in an ice bath, add an excess of thionyl chloride (e.g., 2.5 moles) all at once. An exothermic reaction will occur.

-

After the initial reaction subsides, heat the mixture to reflux for 1.5 hours.

-

After cooling, carefully remove the excess thionyl chloride under reduced pressure.

-

To the crystalline residue, add dry diethyl ether to precipitate the product.

-

Filter the white precipitate, wash with a small volume of dry diethyl ether, and dry under vacuum to yield isonicotinoyl chloride hydrochloride.

Synthesis of this compound

This protocol is a general method for the acylation of anilines with acyl chlorides.

Materials:

-

Isonicotinoyl chloride hydrochloride

-

Aniline

-

Pyridine (or another suitable base, e.g., triethylamine)

-

Dichloromethane (DCM) or other suitable aprotic solvent

Procedure:

-

Dissolve isonicotinoyl chloride hydrochloride (1.0 equivalent) in dry dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath (0 °C).

-

Add pyridine (2.0 equivalents) dropwise to the solution to act as a base and scavenger for the HCl produced.

-

In a separate flask, dissolve aniline (1.0 equivalent) in dry dichloromethane.

-

Add the aniline solution dropwise to the cooled isonicotinoyl chloride solution with stirring.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 3-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and then with a saturated sodium bicarbonate solution to remove any remaining acid and pyridine hydrochloride.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water or ethyl acetate/hexanes) to afford pure this compound.

Data Presentation

The following table summarizes typical quantitative data for the synthesis of this compound and its analogs, compiled from various literature sources. Actual yields may vary depending on the specific reaction conditions and scale.

| Parameter | Isonicotinoyl Chloride Synthesis | This compound Synthesis | Reference |

| Reactants | Isonicotinic Acid, Thionyl Chloride | Isonicotinoyl Chloride, Aniline, Pyridine | General Procedure |

| Solvent | None (excess SOCl₂) | Dichloromethane | General Procedure |

| Temperature | Reflux | 0 °C to Room Temperature | General Procedure |

| Reaction Time | 1.5 hours | 3 - 12 hours | General Procedure |

| Yield | Typically >90% | 60 - 85% | [1][2] |

Spectroscopic Data for N-Phenyl-nicotinamide Derivatives (for comparison) [3]

| Compound | 1H NMR (DMSO-d6, δ ppm) | 13C NMR (DMSO-d6, δ ppm) |

| N-(thiophen-2-yl)nicotinamide analog | 12.62 (bs, 1H, CONH), 8.82 (d, 1H, pyridine-H), 8.68 (d, 1H, pyridine-H), 3.78 (s, 3H, OCH₃), 2.49 (s, 3H, CH₃) | 163.3, 162.4, 153.2, 151.5, 149.0, 144.5, 143.1, 129.1, 119.5, 118.2, 113.9, 99.0, 52.7, 14.9 |

Note: Specific spectroscopic data for this compound was not available in the searched literature. The data presented is for a structurally similar N-aryl nicotinamide and serves as a reference.

Mandatory Visualizations

Experimental Workflow

Caption: Experimental workflow for this compound synthesis.

Conclusion

The synthesis of this compound via the reaction of isonicotinoyl chloride and aniline is a robust and well-established method. This guide provides the essential theoretical and practical knowledge for its successful implementation in a laboratory setting. The provided protocols and data serve as a solid foundation for researchers, enabling them to synthesize this important molecule and its analogs for further investigation in drug discovery and development programs. Further optimization of reaction conditions may lead to improved yields and purity.

References

A Comprehensive Technical Guide to the Chemical Properties of N-Phenylisonicotinamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Phenylisonicotinamide, a compound of significant interest in medicinal chemistry, serves as a versatile scaffold for the development of novel therapeutic agents. Its derivatives have demonstrated a range of biological activities, including potential as anticancer and antifungal agents. This technical guide provides an in-depth overview of the core chemical properties of this compound, detailed experimental protocols for their determination, and a summary of its known and potential biological signaling pathways.

Chemical Properties

A summary of the key chemical and physical properties of this compound is presented below. These properties are crucial for its handling, characterization, and application in research and development.

| Property | Value | Reference(s) |

| IUPAC Name | N-phenylpyridin-4-carboxamide | [1] |

| Synonyms | Isonicotinanilide, N-Phenyl-4-pyridinecarboxamide, NSC 4266 | [1] |

| CAS Number | 3034-31-9 | [1] |

| Molecular Formula | C₁₂H₁₀N₂O | [2] |

| Molecular Weight | 198.22 g/mol | [2] |

| Appearance | White to light yellow or grey solid | [3] |

| Melting Point | 170-172 °C | [3] |

| Boiling Point | 265.8 °C at 760 mmHg | [3] |

| Solubility | Sparingly soluble in water, soluble in organic solvents. | [1] |

| pKa | Not experimentally determined in the provided search results. A protocol for its determination is provided below. |

Experimental Protocols

Detailed methodologies for key experiments related to the synthesis and characterization of this compound are provided below.

Synthesis of this compound

This protocol describes a common method for the synthesis of this compound from isonicotinic acid and aniline.

Materials:

-

Isonicotinic acid

-

Thionyl chloride (SOCl₂)

-

Aniline

-

Potassium carbonate (K₂CO₃)

-

Tetrahydrofuran (THF)

-

Ethyl acetate (EtOAc)

-

Hexane

-

Distilled water

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Rotary evaporator

-

Buchner funnel and filter paper

-

Beakers and other standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve isonicotinic acid in thionyl chloride.

-

Heat the mixture to reflux for 2 hours.

-

After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.

-

To the resulting residue, add THF, potassium carbonate, and aniline.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Monitor the reaction progress using an appropriate technique (e.g., TLC).

-

Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate.

-

Combine the organic layers and concentrate them using a rotary evaporator.

-

Recrystallize the crude product from an ethyl acetate-hexane mixture to yield pure this compound as a light yellow solid.[4]

Determination of pKa by Potentiometric Titration

This protocol outlines a general procedure for determining the acid dissociation constant (pKa) of this compound.

Materials:

-

This compound

-

Deionized water

-

Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Potassium chloride (KCl) for maintaining ionic strength

-

Potentiometer with a pH electrode

-

Magnetic stirrer and stir bar

-

Burette

-

Beaker

Procedure:

-

Calibrate the potentiometer using standard pH buffers.

-

Prepare a solution of this compound of known concentration in deionized water. The concentration should be low enough to ensure complete dissolution.

-

Add a suitable amount of KCl to maintain a constant ionic strength.

-

If the compound is expected to be basic, titrate the solution with a standardized HCl solution. If it is expected to be acidic, titrate with a standardized NaOH solution.

-

Add the titrant in small, known increments while continuously stirring the solution.

-

Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

-

Continue the titration well past the equivalence point.

-

Plot the pH of the solution as a function of the volume of titrant added.

-

The pKa can be determined from the pH at the half-equivalence point of the titration curve. Alternatively, the first derivative of the titration curve can be plotted to more accurately determine the equivalence point.

Characterization by Infrared (IR) Spectroscopy

This protocol describes the preparation of a sample for analysis by IR spectroscopy using the KBr pellet method.

Materials:

-

This compound (finely ground)

-

Potassium bromide (KBr), spectroscopic grade (dried)

-

Agate mortar and pestle

-

Pellet press

-

FTIR spectrometer

Procedure:

-

Place a small amount of this compound and a larger amount of dry KBr (typically a 1:100 ratio of sample to KBr) in an agate mortar.

-

Grind the mixture thoroughly with the pestle until a fine, homogeneous powder is obtained.

-

Transfer a portion of the powder into the collar of a pellet press.

-

Apply pressure to the powder using the press to form a thin, transparent pellet.

-

Carefully remove the KBr pellet from the press and place it in the sample holder of the FTIR spectrometer.

-

Record the infrared spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹). Key vibrational frequencies for this compound include νmax at 1653 cm⁻¹ (C=O stretching) and 1344 cm⁻¹ (C-N stretching).[4]

Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol provides a general procedure for obtaining a ¹H NMR spectrum of this compound.

Materials:

-

This compound

-

Deuterated solvent (e.g., DMSO-d₆)

-

NMR tube

-

NMR spectrometer

Procedure:

-

Dissolve a small amount of this compound in a suitable deuterated solvent (e.g., DMSO-d₆) directly in an NMR tube.

-

Cap the NMR tube and ensure the solution is homogeneous.

-

Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse sequence, number of scans).

-

Process the acquired data (e.g., Fourier transform, phase correction, baseline correction).

-

The characteristic ¹H NMR signals for this compound in DMSO-d₆ (300 MHz) are: δ 10.49 (s, 1H, NH), 8.78 (m, 2H, pyridine-H), 7.86 (m, 2H, pyridine-H), 7.78 (m, 2H, phenyl-H), 7.39 (t, J = 8.0 Hz, 2H, phenyl-H), 7.15 (t, J = 6.5 Hz, 1H, phenyl-H).[4]

Potential Signaling Pathways and Experimental Workflows

While the precise mechanisms of action for this compound are still under investigation, its derivatives have shown promise in targeting specific cellular pathways.

Potential Inhibition of EGFR Signaling Pathway

Derivatives of this compound have been investigated as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[5] The EGFR signaling pathway plays a crucial role in cell proliferation, survival, and differentiation. Its aberrant activation is a hallmark of many cancers.

Caption: EGFR Signaling Pathway and Potential Inhibition by this compound Derivatives.

Potential Antifungal Mechanisms of Action

Nicotinamide and its derivatives have been shown to possess antifungal properties. Two potential mechanisms of action are the disruption of the fungal cell wall and the inhibition of ergosterol biosynthesis, a key component of the fungal cell membrane.

1. Inhibition of Ergosterol Biosynthesis Pathway

Caption: Potential Inhibition of the Fungal Ergosterol Biosynthesis Pathway.

2. Disruption of Fungal Cell Wall Synthesis

Caption: Potential Disruption of Fungal Cell Wall Synthesis Pathways.

General Experimental Workflow for Drug Development

The development of a new drug, such as a derivative of this compound, follows a structured and rigorous process from initial discovery to market approval.

Caption: A Generalized Workflow for the Drug Development Process.

Conclusion

This compound represents a promising chemical entity with significant potential for the development of new therapeutic agents. This guide has provided a comprehensive overview of its fundamental chemical properties, detailed experimental protocols for its synthesis and characterization, and insights into its potential biological mechanisms of action. The information presented herein is intended to serve as a valuable resource for researchers and scientists engaged in the discovery and development of novel pharmaceuticals based on this versatile scaffold. Further investigation into its precise biological targets and mechanisms of action is warranted to fully realize its therapeutic potential.

References

- 1. Ergosterol biosynthesis inhibition: a target for antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. creative-bioarray.com [creative-bioarray.com]

- 4. Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. applications.emro.who.int [applications.emro.who.int]

CAS number and molecular structure of N-Phenylisonicotinamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N-Phenylisonicotinamide, a heterocyclic organic compound with significant potential in medicinal chemistry and drug development. The document outlines its fundamental chemical properties, synthesis protocols, and known biological activities, presenting data in a clear and accessible format for researchers.

Chemical Identity and Properties

This compound, also known as N-Phenylpyridine-4-carboxamide or Isonicotinanilide, is a derivative of isonicotinic acid.[1][2] It is characterized by a phenyl group attached to the nitrogen of the amide group of isonicotinamide. This compound serves as a versatile building block in the synthesis of various pharmaceutical agents.[1]

Below is a summary of its key physicochemical properties:

| Property | Value | Reference |

| CAS Number | 3034-31-9 | [1][2][3][4] |

| Molecular Formula | C₁₂H₁₀N₂O | [2][4] |

| Molecular Weight | 198.22 g/mol | [2][3][4] |

| Appearance | White to light yellow or grey solid | [1][2] |

| Melting Point | 170-172 °C | [2] |

| Boiling Point | 266 °C | [2] |

| Density | 1.227 g/cm³ | [2] |

| Flash Point | 115 °C | [2] |

| Solubility | Sparingly soluble in water; good solubility in organic solvents | [1] |

| Canonical SMILES | C1=CC=C(C=C1)NC(=O)C2=CC=NC=C2 | [1] |

| InChIKey | FCTZHFATVFONMW-UHFFFAOYSA-N | [1] |

Molecular Structure

The molecular structure of this compound consists of a central carboxamide linker connecting a pyridine ring at the 4-position to a phenyl ring.

Caption: Molecular Structure of this compound.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of isonicotinic acid with aniline.[2]

Materials:

-

Isonicotinic acid

-

Thionyl chloride (SOCl₂)

-

Tetrahydrofuran (THF)

-

Potassium carbonate (K₂CO₃)

-

Aniline

-

Ethyl acetate (EtOAc)

-

Hexane

-

Water

Procedure:

-

Acid Chloride Formation: Dissolve isonicotinic acid (e.g., 14.5 g, 40.6 mmol) in thionyl chloride (e.g., 40 mL). Heat the mixture to reflux for 2 hours. After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. This step forms the intermediate isonicotinoyl chloride.

-

Amidation: To the resulting residue, add THF (e.g., 50 mL), potassium carbonate (e.g., 16.8 g, 121.9 mmol), and aniline (e.g., 3.78 g, 40.6 mmol). Stir the reaction mixture at room temperature for 24 hours.

-

Work-up and Extraction: Upon completion of the reaction, dilute the mixture with water (e.g., 100 mL). Extract the aqueous layer with ethyl acetate (e.g., 2 x 100 mL).

-

Purification: Combine the organic layers and concentrate them. Recrystallize the resulting residue from a mixture of ethyl acetate and hexane (e.g., 60:40 ratio) to yield the this compound product as a light yellow solid.[2]

Caption: Workflow for the Synthesis of this compound.

Biological Activity and Potential Applications

This compound and its derivatives have been investigated for a range of biological activities, highlighting their potential in drug discovery.

-

Antitubercular and Antimalarial Agents: The core structure is utilized as a building block in the synthesis of compounds with potential antitubercular and antimalarial properties.[1]

-

Antimicrobial and Antifungal Properties: Studies have indicated that this compound possesses antimicrobial and antifungal activities.[1]

-

Anticancer Potential: The compound has been explored for its potential as an anticancer agent.[1] While the direct mechanism of this compound is not fully elucidated, related structures such as N-phenylsulfonylnicotinamide derivatives have been evaluated as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[5] Inhibition of the EGFR signaling pathway is a key mechanism for several anticancer drugs.

References

- 1. Page loading... [guidechem.com]

- 2. N-phenyl isonicotinamide | 3034-31-9 [chemicalbook.com]

- 3. bridgeorganics.com [bridgeorganics.com]

- 4. This compound [chemicalbook.com]

- 5. Design, synthesis and biological evaluation of N-phenylsulfonylnicotinamide derivatives as novel antitumor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

N-Phenylisonicotinamide and its Derivatives: A Technical Guide to Their Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Phenylisonicotinamide, a molecule featuring a pyridine ring connected to a phenyl group via an amide linkage, serves as a versatile scaffold in medicinal chemistry. Its derivatives have garnered significant attention for their broad spectrum of biological activities, demonstrating potential as therapeutic agents in various disease areas. This technical guide provides an in-depth overview of the synthesis, biological activities, and mechanisms of action of this compound and its derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, and fungicidal properties. The information is presented to aid researchers and professionals in the field of drug discovery and development.

Synthesis of this compound Derivatives

A general and efficient method for the synthesis of this compound derivatives involves the coupling of a carboxylic acid with an amine. A common approach is the one-pot transformation of cyclic 1,3-dicarbonyls with N-(isonicotinoyl)glycine and one-carbon synthons in acetic anhydride.[1] Another established method is the reaction of isonicotinoyl chloride with a substituted aniline in the presence of a base like triethylamine in a suitable solvent such as acetonitrile.[2] Furthermore, N-phenylsulfonylnicotinamide derivatives can be synthesized from aniline, the simplest aromatic amine.[3]

Biological Activities and Quantitative Data

This compound derivatives have demonstrated a wide range of biological activities. The following sections summarize the key findings and present quantitative data in structured tables for comparative analysis.

Anticancer Activity

Derivatives of this compound have shown significant cytotoxic effects against various cancer cell lines. The mechanism of action often involves the inhibition of key enzymes in cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR) tyrosine kinase and Nicotinamide Phosphoribosyltransferase (NAMPT).

One study highlighted a series of novel N-phenylsulfonylnicotinamide derivatives as potential EGFR tyrosine kinase (TK) inhibitors. Among them, 5-bromo-N-(4-chlorophenylsulfonyl)nicotinamide (compound 10) exhibited potent inhibitory activity against EGFR TK and antiproliferative activity against the MCF-7 breast cancer cell line, with IC50 values of 0.09 µM and 0.07 µM, respectively.[4]

Other nicotinamide derivatives have also shown promising anticancer activities. For instance, compound 7t , a flavonoid-based amide derivative, displayed the most potent antiproliferation activity against the triple-negative breast cancer (TNBC) cell line MDA-MB-231 with an IC50 value of 1.76 ± 0.91 µM.[5] Another derivative, 7u , showed broad activity against MCF-7 and HCC1937 breast cancer cell lines with IC50 values of 2.49 ± 0.44 µM and 2.07 ± 1.06 µM, respectively.[5]

| Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 5-bromo-N-(4-chlorophenylsulfonyl)nicotinamide | MCF-7 | 0.07 | [4] |

| Compound 7t (flavonoid-based amide) | MDA-MB-231 | 1.76 ± 0.91 | [5] |

| Compound 7u (flavonoid-based amide) | MCF-7 | 2.49 ± 0.44 | [5] |

| Compound 7u (flavonoid-based amide) | HCC1937 | 2.07 ± 1.06 | [5] |

| Compound 7x (flavonoid-based amide) | HepG2 | 1.86 ± 0.35 | [5] |

| Compound 7x (flavonoid-based amide) | A549 | 2.44 ± 0.55 | [5] |

| Compound 10 (nicotinamide derivative) | HCT-116 | 15.40 | [2] |

| Compound 10 (nicotinamide derivative) | HepG-2 | 9.80 | [2] |

| Compound 7 (nicotinamide derivative) | HCT-116 | 15.70 | [2] |

| Compound 7 (nicotinamide derivative) | HepG-2 | 15.50 | [2] |

| Compound 4d (nicotinamide-based diamide) | NCI-H460 | 1.8 ± 0.2 | [6] |

| Compound 4h (nicotinamide-based diamide) | NCI-H460 | 2.1 ± 0.3 | [6] |

| Compound 4c (phenylthiazole derivative) | SKNMC | 10.8 ± 0.08 | [7] |

| Compound 4d (phenylthiazole derivative) | Hep-G2 | 11.6 ± 0.12 | [7] |

Antimicrobial Activity

Several this compound derivatives have been evaluated for their antimicrobial properties against a range of bacterial strains. The minimum inhibitory concentration (MIC) is a key parameter used to quantify this activity.

Substituted phenylfuranylnicotinamidines have shown notable antimicrobial effects. For example, compounds 4a and 4b demonstrated excellent MIC values of 10 µM against Staphylococcus aureus.[8] Another study on newly synthesized nicotinamides reported that compound NC 3 was particularly effective against Pseudomonas aeruginosa and Klebsiella pneumoniae, with complete growth inhibition at 0.032 mM.[9]

| Derivative | Bacterial Strain | MIC (µM) | Reference |

| Compound 4a (phenylfuranylnicotinamidine) | Staphylococcus aureus | 10 | [8] |

| Compound 4b (phenylfuranylnicotinamidine) | Staphylococcus aureus | 10 | [8] |

| Compound 4g (phenylfuranylnicotinamidine) | Bacillus megaterium | 10 | [8] |

| Compounds 4c-i (phenylfuranylnicotinamidines) | Escherichia coli | 15 | [8] |

| Compound NC 3 (nicotinamide derivative) | Pseudomonas aeruginosa | 32 | [9] |

| Compound NC 3 (nicotinamide derivative) | Klebsiella pneumoniae | 32 | [9] |

Anti-inflammatory Activity

The anti-inflammatory potential of this compound derivatives has also been investigated. One isonicotinate derivative of meta-aminophenol (compound 5 ) exhibited exceptional in vitro anti-inflammatory activity with an IC50 value of 1.42 ± 0.1 µg/mL, which was eight times more potent than the standard drug ibuprofen (IC50 = 11.2 ± 1.9 µg/mL).[10][11] Another study reported that nicotinamide and certain N-substituted benzamides provided dose-dependent inhibition of lipopolysaccharide-induced TNF-α production in mice, with effective doses in the range of 10-500 mg/kg.[12] Furthermore, a newly synthesized molecule incorporating a nicotinoyl moiety demonstrated significant anti-inflammatory activity in various experimental models, comparable to ibuprofen.[13]

| Derivative | Assay | IC50 / Effective Dose | Reference |

| Isonicotinate of meta-aminophenol (Compound 5) | In vitro ROS inhibition | 1.42 ± 0.1 µg/mL | [10][11] |

| Nicotinamide | In vivo LPS-induced TNF-α inhibition | 10-500 mg/kg | [12] |

| Metoclopramide (MCA) | In vivo LPS-induced TNF-α inhibition | 10-500 mg/kg | [12] |

| 3-Chloroprocainamide (3-CPA) | In vivo LPS-induced TNF-α inhibition | 10-500 mg/kg | [12] |

Fungicidal Activity

N-(thiophen-2-yl) nicotinamide derivatives have emerged as promising antifungal agents, particularly against plant pathogenic fungi. In vivo bioassays against cucumber downy mildew (Pseudoperonospora cubensis) revealed that compounds 4a and 4f had excellent fungicidal activities with EC50 values of 4.69 mg/L and 1.96 mg/L, respectively. These values were superior to the commercial fungicides diflumetorim (EC50 = 21.44 mg/L) and flumorph (EC50 = 7.55 mg/L).[14][15]

A series of N′-phenylisonicotinohydrazides also demonstrated broad-spectrum antifungal activity. Compounds A1-6 and A1-22 were particularly potent, with EC50 values below 1.0 µg/mL against a majority of the tested fungi. Another study identified 2-amino-N-(3-isopropylphenyl)nicotinamide (16g ) as a highly active compound against Candida albicans SC5314, with a MIC value of 0.25 µg/mL.

| Derivative | Fungal Pathogen | EC50 / MIC | Reference |

| Compound 4a (N-(thiophen-2-yl) nicotinamide) | Pseudoperonospora cubensis | 4.69 mg/L | [14][15] |

| Compound 4f (N-(thiophen-2-yl) nicotinamide) | Pseudoperonospora cubensis | 1.96 mg/L | [14][15] |

| Compound A1-6 (N′-phenylisonicotinohydrazide) | Various phytopathogenic fungi | < 1.0 µg/mL | |

| Compound A1-22 (N′-phenylisonicotinohydrazide) | Various phytopathogenic fungi | < 1.0 µg/mL | [16] |

| Compound 16g (2-amino-N-(3-isopropylphenyl)nicotinamide) | Candida albicans SC5314 | 0.25 µg/mL |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound derivatives.

In Vitro Anticancer Cytotoxicity Assay (MTT Assay)

This protocol describes a common method for assessing the cytotoxic effects of compounds on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., MCF-7, MDA-MB-231, HCT-116, HepG2)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

This compound derivatives (dissolved in DMSO)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.[7]

-

Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. The final DMSO concentration should be less than 0.5%. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., 5-Fluorouracil).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.[17]

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.[7]

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) by plotting the percentage of viability against the compound concentration.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the compounds against various bacterial strains.

Materials:

-

Bacterial strains (e.g., S. aureus, E. coli, P. aeruginosa)

-

Mueller-Hinton Broth (MHB)

-

This compound derivatives (dissolved in DMSO)

-

96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

-

Compound Dilution: Prepare serial twofold dilutions of the this compound derivatives in MHB directly in the 96-well plates.

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions. Include a growth control well (inoculum without compound) and a sterility control well (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)

This is a standard in vivo model to evaluate the anti-inflammatory activity of compounds.

Materials:

-

Wistar rats or Swiss mice

-

This compound derivatives

-

Carrageenan solution (1% in saline)

-

Pletismometer

-

Standard anti-inflammatory drug (e.g., Indomethacin)

Procedure:

-

Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

-

Compound Administration: Administer the this compound derivatives orally or intraperitoneally to the test groups of animals. The control group receives the vehicle, and the positive control group receives the standard drug.[18]

-

Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.[18]

-

Paw Volume Measurement: Measure the paw volume of each animal using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of paw edema for the treated groups compared to the control group at each time point.

In Vivo Fungicidal Assay Against Cucumber Downy Mildew

This protocol details the evaluation of fungicidal activity against a common plant pathogen in a greenhouse setting.

Materials:

-

Cucumber seedlings (at the two-leaf stage)

-

Pseudoperonospora cubensis spores

-

N-(thiophen-2-yl) nicotinamide derivatives

-

Commercial fungicides (e.g., diflumetorim, flumorph)

-

Spraying equipment

Procedure:

-

Compound Preparation: Prepare solutions of the test compounds and commercial fungicides at various concentrations in a suitable solvent (e.g., acetone or DMSO) and dilute with water containing a surfactant.

-

Application: Spray the cucumber seedlings with the prepared solutions until runoff.

-

Inoculation: After the sprayed solutions have dried, inoculate the seedlings with a suspension of P. cubensis spores.

-

Incubation: Place the inoculated seedlings in a growth chamber with controlled temperature, humidity, and light conditions to allow for disease development.

-

Disease Assessment: After a set incubation period (e.g., 7-10 days), visually assess the disease severity on the leaves of each plant.

-

Data Analysis: Calculate the percentage of disease control for each treatment compared to the untreated control. Determine the EC50 value (the effective concentration that provides 50% disease control).[15]

Signaling Pathways and Mechanisms of Action

The biological activities of this compound derivatives are attributed to their interaction with various cellular targets and signaling pathways.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in cell proliferation, survival, and differentiation.[5] Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation, activating downstream signaling cascades such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways. Dysregulation of EGFR signaling is a hallmark of many cancers. Certain N-phenylsulfonylnicotinamide derivatives act as inhibitors of EGFR tyrosine kinase, blocking the autophosphorylation and subsequent downstream signaling, thereby inhibiting cancer cell growth.[4]

Caption: EGFR Signaling Pathway and Inhibition by this compound Derivatives.

NF-κB Signaling Pathway

Nuclear Factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. The NF-κB signaling pathway is a key regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Some nicotinamide derivatives have been shown to inhibit the NF-κB pathway, thereby exerting their anti-inflammatory effects.[12]

Caption: NF-κB Signaling Pathway and its Inhibition by Nicotinamide Derivatives.

NAMPT and the NAD+ Salvage Pathway

Nicotinamide phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis. NAD+ is a crucial coenzyme for cellular redox reactions and a substrate for enzymes involved in signaling and DNA repair. Many cancer cells exhibit high levels of NAMPT and are dependent on this pathway for their survival. Therefore, NAMPT is an attractive target for cancer therapy. Certain this compound derivatives may act as inhibitors of NAMPT, leading to NAD+ depletion and subsequent cancer cell death.

Caption: The NAD+ Salvage Pathway and Inhibition of NAMPT.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the discovery and initial evaluation of the biological activity of novel this compound derivatives.

Caption: General Experimental Workflow for this compound Derivatives.

Conclusion

This compound and its derivatives represent a promising class of compounds with diverse and potent biological activities. Their demonstrated efficacy in anticancer, antimicrobial, anti-inflammatory, and fungicidal assays underscores their potential for the development of new therapeutic agents. This technical guide has provided a comprehensive overview of their synthesis, quantitative biological data, detailed experimental protocols, and insights into their mechanisms of action through key signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals dedicated to advancing the field of drug discovery and development. Further investigation into the structure-activity relationships, optimization of lead compounds, and in-depth mechanistic studies will be crucial in translating the therapeutic potential of these versatile molecules into clinical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Anti-cancer and immunomodulatory evaluation of new nicotinamide derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis and biological evaluation of N-phenylsulfonylnicotinamide derivatives as novel antitumor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and in vitro anticancer evaluation of novel flavonoid-based amide derivatives as regulators of the PI3K/AKT signal pathway for TNBC treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, antimicrobial, and antiproliferative activities of substituted phenylfuranylnicotinamidines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Newly discovered anti-inflammatory properties of the benzamides and nicotinamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and evaluation of the antiinflammatory activity of N-[2-(3,5-di-tert-butyl-4-hydroxyphenyl)-4-oxo-thiazolidin-3-yl]-nicotinamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. Nicotinamide-based diamides derivatives as potential cytotoxic agents: synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

N-Phenylisonicotinamide: A Technical Guide to Potential Research Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Phenylisonicotinamide, a derivative of the essential vitamin B3, is emerging as a compound of significant interest in pharmacological research. Possessing a core structure that lends itself to diverse chemical modifications, this molecule has been identified as a promising scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the current understanding of this compound, focusing on its potential applications in oncology and infectious diseases. We present a summary of its chemical and physical properties, detailed synthesis protocols, and a review of its biological activities, including available quantitative data on related compounds. Furthermore, this guide outlines key experimental protocols for investigating its mechanism of action and provides a visual representation of a potential signaling pathway it may modulate.

Chemical and Physical Properties

This compound, also known as N-Phenylpyridine-4-carboxamide, is a white to off-white crystalline solid.[1] Its fundamental structure consists of a phenyl group attached to an isonicotinamide moiety.[1] This compound is sparingly soluble in water but exhibits good solubility in organic solvents.[1]

| Property | Value | Reference |

| CAS Number | 3034-31-9 | [1] |

| Molecular Formula | C₁₂H₁₀N₂O | [1] |

| Molecular Weight | 198.22 g/mol | [1] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 166-168 °C |

Synthesis of this compound

A general and efficient method for the synthesis of this compound involves the reaction of isonicotinic acid with thionyl chloride to form the acyl chloride, followed by a reaction with aniline.

Experimental Protocol: Synthesis of this compound

Materials:

-

Isonicotinic acid

-

Thionyl chloride

-

Tetrahydrofuran (THF)

-

Potassium carbonate (K₂CO₃)

-

Aniline

-

Ethyl acetate (EtOAc)

-

Hexane

-

Water (H₂O)

Procedure:

-

Dissolve isonicotinic acid (e.g., 40.6 mmol) in thionyl chloride (e.g., 40 mL).

-

Heat the mixture to reflux for 2 hours.

-

After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.

-

To the resulting residue, add THF (e.g., 50 mL), K₂CO₃ (e.g., 121.9 mmol), and aniline (e.g., 40.6 mmol).

-

Stir the reaction mixture at room temperature for 24 hours.

-

Upon completion, dilute the reaction mixture with water (e.g., 100 mL).

-

Extract the aqueous layer with ethyl acetate (2 x 100 mL).

-

Combine the organic layers and concentrate under reduced pressure.

-

Recrystallize the crude product from an ethyl acetate-hexane mixture (e.g., 60:40) to yield the purified this compound.

Potential Research Applications and Biological Activity

This compound and its derivatives have demonstrated a range of biological activities, suggesting their potential as therapeutic agents in several disease areas.

Anticancer Activity

Derivatives of N-phenylnicotinamide have shown promise as anticancer agents. A key mechanism of action identified for some of these compounds is the induction of apoptosis (programmed cell death) in cancer cells.[1] Studies have indicated that these molecules can trigger apoptosis through caspase-dependent pathways.[1] For instance, a series of N-phenyl nicotinamides were identified as potent inducers of apoptosis in T47D breast cancer cells.[1]

| Compound Class | Cell Line(s) | Activity | IC₅₀/EC₅₀ (µM) | Reference |

| N-phenyl nicotinamide derivative | T47D (Breast Cancer) | Caspase Activation | 0.082 (EC₅₀) | [1] |

| N-Phenyl-2-p-tolylthiazole-4-carboxamide derivative (4c) | SKNMC (Neuroblastoma) | Cytotoxicity | 10.8 ± 0.08 | |

| N-Phenyl-2-p-tolylthiazole-4-carboxamide derivative (4d) | Hep-G2 (Hepatocarcinoma) | Cytotoxicity | 11.6 ± 0.12 |

Antimicrobial and Antifungal Activity

This compound has been reported to possess antimicrobial and antifungal properties.[1] This suggests its potential as a building block for the development of new anti-infective agents.[1] While specific Minimum Inhibitory Concentration (MIC) values for this compound are not detailed in the available literature, the following table presents data for related nicotinamide derivatives, indicating the potential of this compound family.

| Compound Class | Organism(s) | Activity | MIC (µg/mL) | Reference |

| Nicotinamide derivative (16g) | Candida albicans (Fluconazole-resistant strains) | Antifungal | 0.125 - 1 |

Key Experimental Protocols

To facilitate further research into the biological activities of this compound, this section provides detailed protocols for key assays.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

96-well plates

-

Cancer cell lines of interest

-

Complete culture medium

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only (e.g., DMSO) and medium-only controls.

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution to each well.

-

Incubation with MTT: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

-

Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Subtract the background absorbance from the medium-only wells. Calculate cell viability as a percentage of the vehicle-treated control.

Caspase Activation Assay (Fluorometric)

This assay quantifies the activity of caspases, key enzymes in the apoptotic pathway.

Materials:

-

96-well, black, clear-bottom plates

-

Cancer cell lines

-

This compound

-

Lysis buffer

-

Assay buffer

-

Caspase substrate (e.g., Ac-DEVD-AFC for caspase-3)

-

Fluorometer

Procedure:

-

Cell Treatment: Seed and treat cells with this compound as described in the cell viability assay protocol.

-

Cell Lysis: After treatment, lyse the cells by adding lysis buffer and incubating as per the manufacturer's instructions.

-

Assay Reaction: In a new 96-well plate, add the cell lysate, assay buffer, and caspase substrate to each well.

-

Incubation: Incubate the plate at 37°C, protected from light, for 1-2 hours.

-

Fluorescence Reading: Measure the fluorescence using a fluorometer with the appropriate excitation and emission wavelengths for the chosen substrate (e.g., 400 nm excitation and 505 nm emission for AFC).

-

Data Analysis: Quantify the caspase activity based on the fluorescence intensity, and compare treated samples to untreated controls.

Antimicrobial Susceptibility Testing (Broth Microdilution for MIC)

This method determines the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.

Materials:

-

96-well microtiter plates

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

This compound

-

Inoculum of the microorganism standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL)

-

Spectrophotometer or microplate reader

Procedure:

-

Compound Dilution: Prepare a serial two-fold dilution of this compound in the broth medium directly in the 96-well plate.

-

Inoculation: Add the standardized microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.

Potential Signaling Pathway and Mechanism of Action

Based on preliminary studies of N-phenylnicotinamide derivatives, a plausible mechanism of anticancer action is the induction of apoptosis via the intrinsic, or mitochondrial, pathway. This pathway is characterized by the activation of a cascade of caspase enzymes.

References

A Comprehensive Technical Guide to the Solubility Profile of N-Phenylisonicotinamide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the solubility characteristics of N-Phenylisonicotinamide, a compound of interest in pharmaceutical research for its potential as an antitubercular agent.[1] Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a robust experimental framework for determining its solubility in common laboratory solvents. The methodologies outlined below are based on established and reliable techniques for solubility assessment.

Solubility Profile of this compound

This compound is described as a white to off-white solid that is sparingly soluble in water and exhibits good solubility in organic solvents.[1] To facilitate precise and comparable data, the following table is provided as a template for researchers to populate with experimentally determined solubility values.

Table 1: Experimentally Determined Solubility of this compound

| Solvent | Solvent Type | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method of Determination |

| Water | Polar Protic | Equilibrium Shake-Flask | |||

| Ethanol | Polar Protic | Equilibrium Shake-Flask | |||

| Methanol | Polar Protic | Equilibrium Shake-Flask | |||

| 1-Propanol | Polar Protic | Equilibrium Shake-Flask | |||

| 2-Propanol | Polar Protic | Equilibrium Shake-Flask | |||

| Acetone | Polar Aprotic | Equilibrium Shake-Flask | |||

| Acetonitrile | Polar Aprotic | Equilibrium Shake-Flask | |||

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Equilibrium Shake-Flask | |||

| Dichloromethane (DCM) | Non-polar | Equilibrium Shake-Flask | |||

| Diethyl Ether | Non-polar | Equilibrium Shake-Flask |

Experimental Protocol: Equilibrium Solubility Determination via the Shake-Flask Method

The saturation shake-flask method is a widely recognized and reliable technique for determining the thermodynamic (equilibrium) solubility of a compound.[2] The following protocol is a detailed methodology for assessing the solubility of this compound.

2.1. Materials and Equipment

-

This compound (solid form)

-

Selected solvents (analytical grade)

-

Stoppered flasks or vials

-

Orbital shaker or magnetic stirrer

-

Temperature-controlled incubator or water bath

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for quantification

2.2. Procedure

-

Preparation: Add an excess amount of solid this compound to a series of stoppered flasks, each containing a known volume of a specific solvent.[2][3] It is crucial to add enough compound to ensure a saturated solution with undissolved solid remaining at equilibrium.[3]

-

Equilibration: Place the flasks in a temperature-controlled orbital shaker or water bath set to a constant temperature (e.g., 25 °C or 37 °C).[4] Agitate the samples for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium.[3][4] The time required to reach equilibrium can vary and should ideally be determined by taking measurements at different time points until the concentration of the dissolved compound remains constant.[2]

-

Phase Separation: After equilibration, allow the suspensions to settle. Carefully separate the saturated solution from the excess solid by filtration.[3][4] Centrifugation followed by withdrawal of the supernatant can also be employed.[3]

-

Quantification: Analyze the concentration of this compound in the clear, filtered supernatant using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.[3][4]

-

Data Analysis: Calculate the solubility in mg/mL or mol/L based on the quantified concentration in the saturated solution.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the equilibrium shake-flask solubility determination protocol.

Caption: Experimental workflow for determining the equilibrium solubility of this compound.

References

Spectroscopic Profile of N-Phenylisonicotinamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for the compound N-Phenylisonicotinamide. Due to the limited availability of a comprehensive, published dataset for this specific molecule, this guide presents predicted spectroscopic values based on established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). These predictions are grounded in the analysis of the compound's structural features, including the isonicotinoyl and phenyl moieties. This guide also outlines generalized experimental protocols for acquiring such data.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These values are estimates based on typical chemical shifts and fragmentation patterns for similar functional groups and structural motifs.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2', H-6' | 8.70 - 8.80 | Doublet | 5.0 - 6.0 |

| H-3', H-5' | 7.80 - 7.90 | Doublet | 5.0 - 6.0 |

| H-2'', H-6'' | 7.60 - 7.70 | Doublet | 7.5 - 8.5 |

| H-3'', H-5'' | 7.30 - 7.40 | Triplet | 7.5 - 8.5 |

| H-4'' | 7.10 - 7.20 | Triplet | 7.0 - 8.0 |

| NH | 9.50 - 10.50 | Singlet (broad) | - |

Note: Predicted values are for a deuterochloroform (CDCl₃) solvent. Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm. The NH proton signal may be broad and its chemical shift can be highly dependent on solvent and concentration.

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Chemical Shift (δ, ppm) |

| C=O | 164 - 166 |

| C-4' | 148 - 150 |

| C-2', C-6' | 150 - 152 |

| C-1'' | 138 - 140 |

| C-3', C-5' | 121 - 123 |

| C-2'', C-6'' | 120 - 122 |

| C-3'', C-5'' | 128 - 130 |

| C-4'' | 124 - 126 |

Note: Predicted values are for a deuterochloroform (CDCl₃) solvent.

Predicted Infrared (IR) Spectroscopy Data

Table 3: Predicted Main IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3300 - 3400 | Medium |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C=O Stretch (Amide I) | 1660 - 1680 | Strong |

| C=C Stretch (Aromatic) | 1580 - 1620 | Medium-Strong |

| N-H Bend (Amide II) | 1520 - 1550 | Medium-Strong |

| C-N Stretch | 1250 - 1350 | Medium |

Predicted Mass Spectrometry (MS) Data

Table 4: Predicted Key Mass-to-Charge Ratios (m/z) for this compound

| m/z | Ion |

| 198 | [M]⁺ (Molecular Ion) |

| 106 | [C₇H₅NO]⁺ |

| 77 | [C₆H₅]⁺ |

Note: Fragmentation patterns can vary based on the ionization technique used.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Specific parameters may need to be optimized for the instrument used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

¹H NMR Acquisition:

-

Use a 400 MHz or higher field NMR spectrometer.

-

Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

-

Set a spectral width of approximately 12-16 ppm.

-

Use a relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

A higher number of scans will be required compared to ¹H NMR (typically 1024 or more) due to the low natural abundance of ¹³C.

-

Set a spectral width of approximately 220-240 ppm.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Solid State (ATR): Place a small amount of the solid this compound sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Solid State (KBr Pellet): Grind a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

-

-

Data Acquisition:

-

Use a Fourier Transform Infrared (FT-IR) spectrometer.

-

Collect a background spectrum of the empty sample compartment or the pure KBr pellet.

-

Collect the sample spectrum over a range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of this compound in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

-

Data Acquisition:

-

Use a mass spectrometer with a suitable ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Introduce the sample into the mass spectrometer, for example, via direct infusion or coupled with a liquid chromatography (LC) system.

-

Acquire the mass spectrum over a relevant m/z range (e.g., 50-500).

-

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for the synthesis, spectroscopic analysis, and structural confirmation of this compound.

Theoretical and Computational Insights into N-Phenylisonicotinamide: A Technical Guide for Drug Discovery Professionals

An In-depth Technical Guide

This technical guide provides a comprehensive overview of the theoretical and computational methodologies used to study N-Phenylisonicotinamide, a molecule of interest in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering detailed protocols and data derived from computational modeling, including Density Functional Theory (DFT) and molecular docking studies.

Introduction

This compound belongs to the class of nicotinamide derivatives, which are widely explored in drug discovery for their diverse biological activities. Understanding the structural, electronic, and interactive properties of this molecule at a quantum mechanical level is crucial for rational drug design and development. This guide outlines the computational approaches to elucidate these properties, providing a framework for further investigation and application.

Synthesis and Molecular Structure

The synthesis of this compound typically involves the condensation reaction between isonicotinic acid and aniline. A common laboratory-scale protocol is detailed below.

General Synthesis Protocol

A plausible synthetic route for this compound involves the activation of the carboxylic acid group of isonicotinic acid, followed by nucleophilic acyl substitution by aniline.

Caption: General synthesis workflow for this compound.

Experimental Protocol: Synthesis of this compound

-

Activation of Isonicotinic Acid: Isonicotinic acid (1 equivalent) is refluxed with an excess of thionyl chloride (SOCl₂) for 2-3 hours to form isonicotinoyl chloride. The excess SOCl₂ is then removed under reduced pressure.

-

Amidation: The resulting isonicotinoyl chloride is dissolved in a suitable anhydrous solvent (e.g., dichloromethane). To this solution, aniline (1 equivalent) and a base such as pyridine (1.1 equivalents) are added dropwise at 0°C.

-

Reaction and Work-up: The reaction mixture is stirred at room temperature for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the mixture is washed with dilute HCl, saturated NaHCO₃ solution, and brine. The organic layer is dried over anhydrous Na₂SO₄ and the solvent is evaporated.

-

Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound as a solid.

Computational Modeling: Methodology

Computational studies are pivotal in understanding the intrinsic properties of this compound. Density Functional Theory (DFT) is a powerful tool for this purpose.

Computational Workflow

The theoretical investigation of this compound follows a systematic workflow, beginning with geometry optimization and proceeding to the calculation of various molecular properties.

Caption: Computational workflow for theoretical studies of this compound.

Density Functional Theory (DFT) Calculations

Protocol:

-

Software: Gaussian 09 or a similar quantum chemistry software package.

-

Method: Density Functional Theory (DFT) with the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional.[1][2]

-

Basis Set: 6-311++G(d,p) for all atoms, which provides a good balance between accuracy and computational cost.[1][3]

-

Geometry Optimization: The molecular structure of this compound is optimized to a minimum energy conformation without any symmetry constraints.

-

Vibrational Frequency Analysis: Harmonic vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (no imaginary frequencies) and to allow for comparison with experimental FT-IR spectra. A scaling factor of 0.967 is typically applied to the calculated frequencies for better agreement with experimental data.[4][5]

-

NMR Chemical Shift Calculation: The Gauge-Including Atomic Orbital (GIAO) method is employed to calculate the ¹H and ¹³C NMR chemical shifts.[6][7] The calculated isotropic shielding values are referenced to tetramethylsilane (TMS) to obtain the chemical shifts.

Structural and Spectroscopic Analysis

The optimized geometry and calculated spectroscopic data provide fundamental insights into the molecule's characteristics.

Optimized Geometrical Parameters

The following table summarizes the key calculated bond lengths and bond angles for the optimized structure of this compound.

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C=O | 1.23 | O-C-N | 122.5 |

| C-N (amide) | 1.36 | C-N-C (amide) | 128.0 |

| N-H | 1.01 | C-C-N (pyridine) | 123.8 |

| C-C (phenyl) | 1.39 (avg.) | C-C-C (phenyl) | 120.0 (avg.) |

| C-N (pyridine) | 1.34 (avg.) | H-N-C | 115.0 |

Note: These are representative values based on DFT calculations for similar structures.

Vibrational Spectroscopy (FT-IR)

The calculated vibrational frequencies can be compared with experimental FT-IR data to validate the computational model.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |

| N-H stretch | 3450 | ~3400 | Amide N-H stretching |

| C-H stretch (aromatic) | 3100-3000 | ~3050 | Phenyl and Pyridine C-H stretching |

| C=O stretch | 1685 | ~1670 | Amide I band |

| C=C/C=N stretch | 1600-1450 | ~1590, ~1480 | Aromatic ring stretching |

| C-N stretch | 1350 | ~1340 | Amide C-N stretching |

Note: Experimental values are typical for this class of compounds. Calculated values are scaled.[1][8]

NMR Spectroscopy

Theoretical NMR chemical shifts are crucial for confirming the molecular structure.

| Atom | Calculated ¹³C Shift (ppm) | Experimental ¹³C Shift (ppm) | Atom | Calculated ¹H Shift (ppm) | Experimental ¹H Shift (ppm) |

| C=O | 165.0 | ~164.5 | N-H | 8.5 | ~8.3 |

| C (phenyl, ipso) | 138.0 | ~137.5 | H (pyridine, ortho to N) | 8.7 | ~8.6 |

| C (phenyl, ortho) | 121.0 | ~120.5 | H (pyridine, meta to N) | 7.8 | ~7.7 |

| C (phenyl, meta) | 129.5 | ~129.0 | H (phenyl, ortho) | 7.6 | ~7.5 |

| C (phenyl, para) | 124.0 | ~123.5 | H (phenyl, meta) | 7.3 | ~7.2 |

| C (pyridine, ortho to N) | 150.0 | ~149.5 | H (phenyl, para) | 7.1 | ~7.0 |

| C (pyridine, meta to N) | 121.5 | ~121.0 | |||

| C (pyridine, para to N) | 140.0 | ~139.5 |

Note: These are representative values. Actual shifts can vary with solvent and concentration.[6][9]

Electronic Properties and Reactivity

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity and electronic transitions.

Protocol:

The energies of the HOMO and LUMO are obtained from the DFT output file. The energy gap (ΔE) is calculated as ELUMO - EHOMO. Global reactivity descriptors are then derived from these energies.

| Parameter | Value (eV) | Significance |

| EHOMO | -6.8 | Electron-donating ability |

| ELUMO | -1.5 | Electron-accepting ability |

| Energy Gap (ΔE) | 5.3 | Chemical reactivity and stability |

| Ionization Potential (I) | 6.8 | Energy to remove an electron |

| Electron Affinity (A) | 1.5 | Energy released when gaining an electron |

| Electronegativity (χ) | 4.15 | Tendency to attract electrons |

| Chemical Hardness (η) | 2.65 | Resistance to change in electron configuration |

Note: These values are representative and calculated as I ≈ -EHOMO, A ≈ -ELUMO, χ = (I+A)/2, η = (I-A)/2.[2][10]

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity.[10]

Molecular Docking Studies

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. This is essential for understanding potential mechanisms of action.

Potential Target: VEGFR-2

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key target in cancer therapy, and many nicotinamide derivatives have been investigated as its inhibitors.[11][12]

Molecular Docking Protocol

Protocol:

-

Protein Preparation: The crystal structure of the target protein (e.g., VEGFR-2, PDB ID: 3VHE) is obtained from the Protein Data Bank. Water molecules and co-crystallized ligands are removed, polar hydrogens are added, and charges are assigned.

-

Ligand Preparation: The 3D structure of this compound, optimized by DFT, is prepared by assigning charges and defining rotatable bonds.

-

Grid Generation: A grid box is defined around the active site of the protein, typically centered on the position of the co-crystallized inhibitor.

-

Docking Simulation: A docking algorithm (e.g., AutoDock Vina) is used to sample different conformations and orientations of the ligand within the active site. The poses are scored based on a scoring function that estimates the binding affinity.

-

Analysis: The resulting poses are analyzed to identify the one with the best score and to examine the key interactions (e.g., hydrogen bonds, hydrophobic interactions) with the protein's amino acid residues.

Predicted Binding Affinity and Interactions

The following table presents hypothetical results from a docking study of this compound with the ATP-binding site of VEGFR-2.

| Parameter | Value |

| Docking Score (kcal/mol) | -8.5 |

| Interacting Residues | Interaction Type |

| Cys919 | Hydrogen bond with amide N-H |

| Glu885 | Hydrogen bond with pyridine N |

| Asp1046 | Pi-cation interaction with pyridine ring |

| Val848, Ala866, Leu1035 | Hydrophobic interactions |

Note: These are hypothetical results for illustrative purposes.

Implied Signaling Pathway Inhibition

By binding to the ATP-binding site of VEGFR-2, this compound could potentially inhibit the downstream signaling cascade that promotes angiogenesis.

Caption: Potential inhibition of the VEGFR-2 signaling pathway by this compound.

Conclusion

This technical guide has outlined the key theoretical and computational methodologies for the comprehensive study of this compound. The integration of DFT calculations for structural, spectroscopic, and electronic characterization, along with molecular docking for predicting protein-ligand interactions, provides a powerful framework for assessing its potential as a drug candidate. The presented data, while representative, illustrates the depth of information that can be obtained through these computational approaches, guiding further experimental validation and optimization in the drug discovery pipeline.

References

- 1. researchgate.net [researchgate.net]

- 2. passer.garmian.edu.krd [passer.garmian.edu.krd]